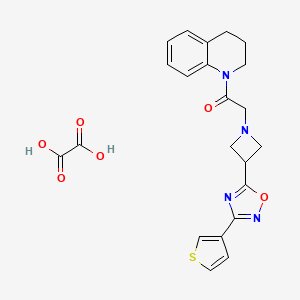
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a novel chemical entity with potential therapeutic applications. Its structural features suggest a multifaceted mechanism of action that may target various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be broken down into three key structural components:
- Dihydroquinoline moiety - known for its diverse biological activities.
- Azetidine ring - contributes to the compound's interaction with biological targets.
- Oxadiazole and thiophene groups - associated with enhanced bioactivity due to their electron-withdrawing properties.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene and oxadiazole rings have demonstrated potent antifungal activity against various strains of fungi, including Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 µg/mL to 12.5 µg/mL, which is comparable to established antifungal agents like ketoconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Antifungal |
| Compound B | 12.5 | Antifungal |
| Ketoconazole | 4.0 | Antifungal |
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) was determined to be around 4.1 µg/mL against prostate cancer cells, indicating a promising therapeutic index compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity:
- Oxadiazole ring : Enhances antifungal and anticancer activity through increased electron affinity.
- Dihydroquinoline unit : Known to interact with DNA and inhibit topoisomerases, contributing to its anticancer properties.
- Thiophene component : Provides additional stability and bioavailability.
Studies suggest that modifications in these groups can lead to enhanced potency and selectivity for specific biological targets .
Case Studies
Several studies have investigated the efficacy of similar compounds in clinical settings:
- Antifungal Efficacy : A study on a related oxadiazole derivative showed complete inhibition of Fusarium oxysporum growth at concentrations as low as 50 µg/mL, outperforming commercial fungicides .
- Cancer Cell Proliferation : Research indicated that compounds with a similar structure led to significant reductions in tumor growth in xenograft models, highlighting their potential as anticancer agents .
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.C2H2O4/c25-18(24-8-3-5-14-4-1-2-6-17(14)24)12-23-10-16(11-23)20-21-19(22-26-20)15-7-9-27-13-15;3-1(4)2(5)6/h1-2,4,6-7,9,13,16H,3,5,8,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXLYOUWQPMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














